(3R)-3-Cyclopentylpiperidin-2-one
Description
(3R)-3-Cyclopentylpiperidin-2-one is a chiral lactam derivative featuring a piperidin-2-one core substituted with a cyclopentyl group at the 3R position. Its molecular formula is C₁₀H₁₇NO, with a molecular mass of 167.25 g/mol. The compound’s stereochemistry and substituent arrangement confer unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and solubility in polar aprotic solvents. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological receptors, though its direct pharmacological applications remain under investigation .
Properties
CAS No. |
660407-18-1 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(3R)-3-cyclopentylpiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1 |
InChI Key |
DPUSSHZYAUIWGW-SECBINFHSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2CCCNC2=O |
Canonical SMILES |
C1CCC(C1)C2CCCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Cyclopentylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone and piperidine derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of (3R)-3-Cyclopentylpiperidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired enantiomer in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Cyclopentylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylcarboxylic acid, while reduction may produce cyclopentylpiperidine.
Scientific Research Applications
(3R)-3-Cyclopentylpiperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Cyclopentylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl analog exhibits higher molecular mass and logP due to increased aliphatic bulk, reducing water solubility.
- Aromatic vs.
- Stereoisomerism : The (3R) and (3S) enantiomers share identical physicochemical properties but may diverge in biological activity due to chiral recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
